molecular formula C20H17N3OS B3020645 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1795471-41-8

2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B3020645
CAS No.: 1795471-41-8
M. Wt: 347.44
InChI Key: WNZNIQUTSYCKTO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features an indole ring, a thiophene ring, and a pyridine ring

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and thiophene derivatives, followed by their coupling with the pyridine moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can interact with biological receptors, enzymes, or DNA, leading to various biological effects. The thiophene ring can contribute to the compound’s electronic properties, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar compounds to 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide include other indole derivatives, thiophene derivatives, and pyridine derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of three distinct aromatic rings, which can impart unique chemical and biological properties.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(8-17-12-22-19-4-2-1-3-18(17)19)23-10-14-7-16(11-21-9-14)15-5-6-25-13-15/h1-7,9,11-13,22H,8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZNIQUTSYCKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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